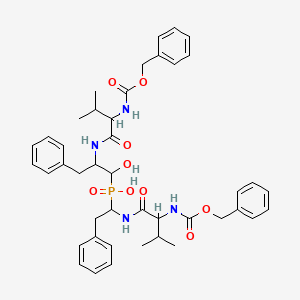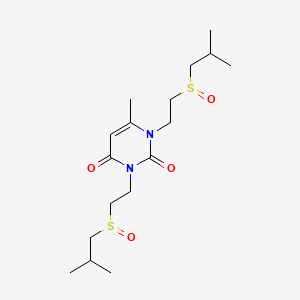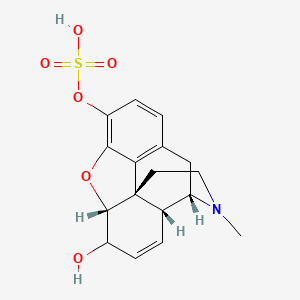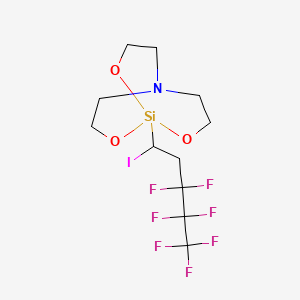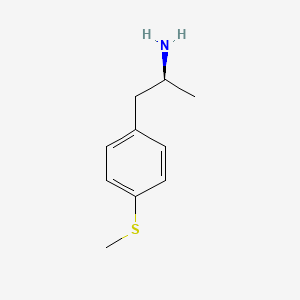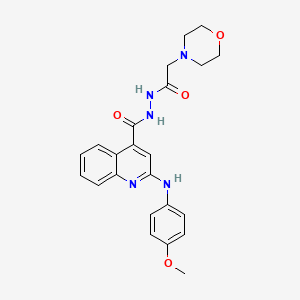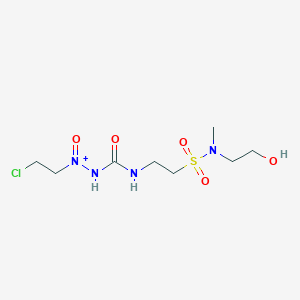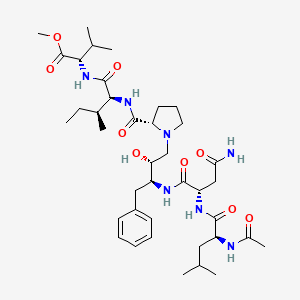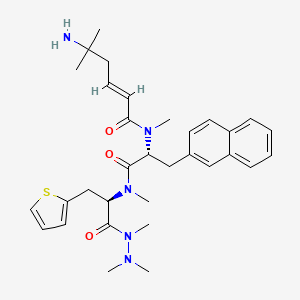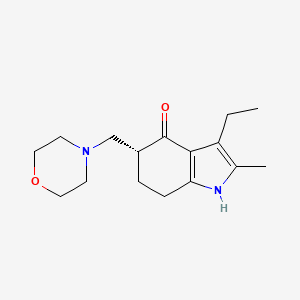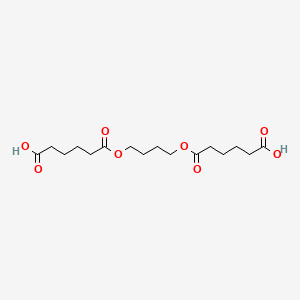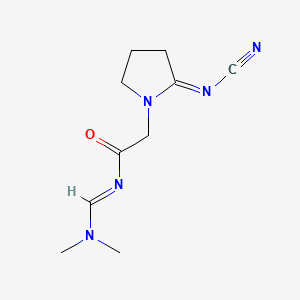
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a cyanoimino group, a dimethylamino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group. This is followed by the introduction of the cyanoimino group through a reaction with cyanogen bromide or a similar reagent. The final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoimino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide involves its interaction with specific molecular targets. The cyanoimino group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyanoimino)-N-((methylamino)methylene)-1-pyrrolidineacetamide
- 2-(Cyanoimino)-N-((ethylamino)methylene)-1-pyrrolidineacetamide
- 2-(Cyanoimino)-N-((propylamino)methylene)-1-pyrrolidineacetamide
Uniqueness
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
159383-30-9 |
|---|---|
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(2-cyanoiminopyrrolidin-1-yl)-N-(dimethylaminomethylidene)acetamide |
InChI |
InChI=1S/C10H15N5O/c1-14(2)8-13-10(16)6-15-5-3-4-9(15)12-7-11/h8H,3-6H2,1-2H3 |
InChI Key |
VKUFYIMDBYELBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)CN1CCCC1=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



